molecular formula C10H12ClNO B14038171 1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one

1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one

Cat. No.: B14038171
M. Wt: 197.66 g/mol
InChI Key: GWKOQOGLRZSROV-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one is a substituted acetophenone derivative featuring a chloromethyl group at the 3-position and an amino group at the 4-position of the phenyl ring. This structural duality positions it as a versatile intermediate in pharmaceutical synthesis, particularly for antineoplastic or antimicrobial agents .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-[4-amino-3-(chloromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H12ClNO/c1-7(13)4-8-2-3-10(12)9(5-8)6-11/h2-3,5H,4,6,12H2,1H3

InChI Key

GWKOQOGLRZSROV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)N)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-aminoacetophenone with chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes . These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-[4-(Chloromethyl)-3-(trifluoromethyl)phenyl]propan-2-one (CAS 1804276-33-2)
  • Substituents : Chloromethyl (3-position), trifluoromethyl (3-position).
  • Properties: The trifluoromethyl group increases lipophilicity and metabolic stability compared to the amino group in the target compound. This substitution is common in CNS-active pharmaceuticals due to enhanced blood-brain barrier penetration .
  • Applications : Used in agrochemicals and fluorinated drug intermediates.
1-(4-Fluoro-2-nitrophenyl)propan-2-one (CAS 39616-99-4)
  • Substituents : Fluoro (4-position), nitro (2-position).
  • Properties: The nitro group is strongly electron-withdrawing, reducing the electron density of the phenyl ring and altering reactivity in electrophilic aromatic substitution.
  • Applications : Intermediate in explosives and dye synthesis.
1-(3-(Trifluoromethyl)phenyl)propan-2-one
  • Substituents : Trifluoromethyl (3-position).
  • Properties: Lacks the chloromethyl and amino groups, making it less reactive toward nucleophiles. Widely used in fenfluramine synthesis via reductive amination .
  • Applications : Key precursor for appetite suppressants and anticonvulsants.

Functional Group Comparisons

Urea Derivatives (e.g., 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea)
  • Substituents : Chloromethyl-thiazole (4-position), fluorophenyl-urea.
  • Properties : The urea moiety introduces hydrogen-bonding capacity, enhancing biological target affinity. Yields for such derivatives range from 50–58% .
  • Applications : Antimicrobial and kinase inhibitors.
Hydrazinylidene Derivatives (e.g., 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one)
  • Substituents : Methoxyphenyl-hydrazinylidene.
  • Properties : The hydrazinylidene group enables chelation with metal ions, useful in coordination chemistry. Structural confirmation via single-crystal XRD (R factor = 0.038) highlights precision in characterization .
  • Applications : Catalysis and metal-sensor development.

Physicochemical and Analytical Data

Compound Molecular Weight (g/mol) Yield (%) ESI-MS [M+H]⁺ Key Applications
Target Compound ~195.6 (estimated) N/A N/A Pharmaceutical intermediates
1-(3-(Trifluoromethyl)phenyl)propan-2-one 202.1 60–75% N/A Fenfluramine synthesis
Urea Derivative (8a) 362.1 50.3% 362.1 Kinase inhibition
1-(4-Fluoro-2-nitrophenyl)propan-2-one 211.6 N/A N/A Explosive precursors

Research Implications and Limitations

  • Structural Characterization : SHELX software is widely used for crystallographic refinement of similar compounds, ensuring accurate structural determination .
  • Data Gaps: Limited direct data on the target compound necessitates extrapolation from analogs.
  • Contradictions : Some urea derivatives (e.g., 8a–c) show lower yields (~50%) compared to fenfluramine precursors (~75%), suggesting substituent-dependent synthetic efficiency .

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